An In-depth Technical Guide to the Chemical Properties and Applications of m-PEG7-Azide
An In-depth Technical Guide to the Chemical Properties and Applications of m-PEG7-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG7-Azide is a monofunctional polyethylene glycol (PEG) derivative that plays a crucial role in bioconjugation and drug delivery research. This heterobifunctional linker consists of a methoxy-terminated PEG chain of seven ethylene glycol units and a terminal azide group. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of conjugated molecules.[1][2] The azide functionality is a key component in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] This guide provides a comprehensive overview of the chemical properties, key reactions, and experimental protocols for m-PEG7-azide, serving as a technical resource for its application in advanced research and development.
Core Chemical Properties of m-PEG7-Azide
The fundamental chemical and physical properties of m-PEG7-azide are summarized in the table below. These properties are essential for designing and executing experiments, as well as for the proper handling and storage of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C15H31N3O7 | [2] |
| Molecular Weight | 365.43 g/mol | [2] |
| CAS Number | 208987-04-6 | |
| Appearance | Solid | |
| Solubility | Soluble in water and most organic solvents. | |
| Storage Conditions | Store at -20°C, protected from light and moisture. | |
| Stability | Stable under recommended storage conditions. Avoid strong acids/alkalis and strong oxidizing/reducing agents. |
Key Reactions & Signaling Pathways
The azide group of m-PEG7-azide is primarily utilized in two types of bioorthogonal "click" chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are foundational for the covalent ligation of m-PEG7-azide to a wide array of molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole. This reaction is widely used for its rapid kinetics and high yields under mild, often aqueous, conditions.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole. The high ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.
Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC and SPAAC reactions with m-PEG7-azide. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for conjugating m-PEG7-azide to an alkyne-functionalized biomolecule.
Materials:
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m-PEG7-azide
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Alkyne-functionalized biomolecule (e.g., protein, peptide, or oligonucleotide)
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water)
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Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
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Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
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Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
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Reactant Preparation:
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Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
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Dissolve m-PEG7-azide in the reaction buffer or a compatible co-solvent like DMSO. A 2- to 10-fold molar excess of m-PEG7-azide over the alkyne-biomolecule is typically used.
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-biomolecule solution and the m-PEG7-azide solution.
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In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule from oxidative damage.
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Add the copper/ligand premix to the reaction mixture containing the biomolecule and azide. The final concentration of copper is typically in the range of 50-250 µM.
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Reaction Initiation and Incubation:
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
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Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
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Purification:
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Once the reaction is complete, quench it by adding EDTA to chelate the copper.
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Purify the m-PEG7-azide-conjugated biomolecule using a suitable method to remove excess reagents and byproducts.
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Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized probe, where m-PEG7-azide would be pre-conjugated to a molecule of interest. For the purpose of this protocol, we will consider the labeling of cells metabolically engineered to express azide-functionalized glycans with a DBCO-PEG7-OMe conjugate.
Materials:
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Live cells with azide-functionalized surface molecules
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Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
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Cell culture medium
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Phosphate-Buffered Saline (PBS)
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Fluorescence microscope or flow cytometer
Methodology:
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Cell Preparation:
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Culture cells to the desired confluency. If metabolic labeling is required to introduce azides, incubate the cells with an azide-containing metabolic precursor (e.g., Ac₄ManNAz for sialic acid engineering) for 1-3 days.
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Labeling Reaction:
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Gently wash the cells twice with warm PBS to remove any un-incorporated metabolic precursors.
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Prepare a solution of the DBCO-PEG7-OMe probe (or other cyclooctyne-PEG7-conjugate) in pre-warmed, serum-free cell culture medium. The final concentration of the probe typically ranges from 10-100 µM.
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Add the probe solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes. The incubation time may need to be optimized depending on the specific cell type and probe.
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Washing and Analysis:
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Wash the cells three times with warm PBS to remove any unreacted probe.
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The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.
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Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for a typical bioconjugation experiment using m-PEG7-azide.
Conclusion
m-PEG7-azide is a versatile and valuable reagent for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, enables the precise construction of complex bioconjugates. This guide provides the foundational knowledge of its chemical properties and detailed experimental protocols to facilitate its effective use in a variety of research applications, from targeted drug delivery to advanced cellular imaging. As with any chemical reagent, proper handling, storage, and optimization of reaction conditions are paramount to achieving successful and reproducible results.
